

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

CAS 1211584-92-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-(Chloromethyl)-2-(difluoromethoxy)pyridine
Cat. No.:	B058768

[Get Quote](#)

An In-depth Technical Guide to **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** (CAS 1211584-92-7)

Introduction: A Modern Building Block for Complex Synthesis

In the landscape of modern medicinal and agrochemical research, the strategic design of molecular building blocks is paramount to the discovery of novel active ingredients. Pyridine derivatives are a cornerstone of this field, forming the structural core of countless therapeutic agents and crop protection products.^[1] Within this class, **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** (CMDMP) has emerged as a particularly valuable intermediate. Its unique bifunctional nature—a reactive chloromethyl handle for synthetic elaboration and a difluoromethoxy group to enhance metabolic stability and modulate physicochemical properties—positions it as a strategic asset for chemists aiming to construct complex and effective molecules.^{[1][2]}

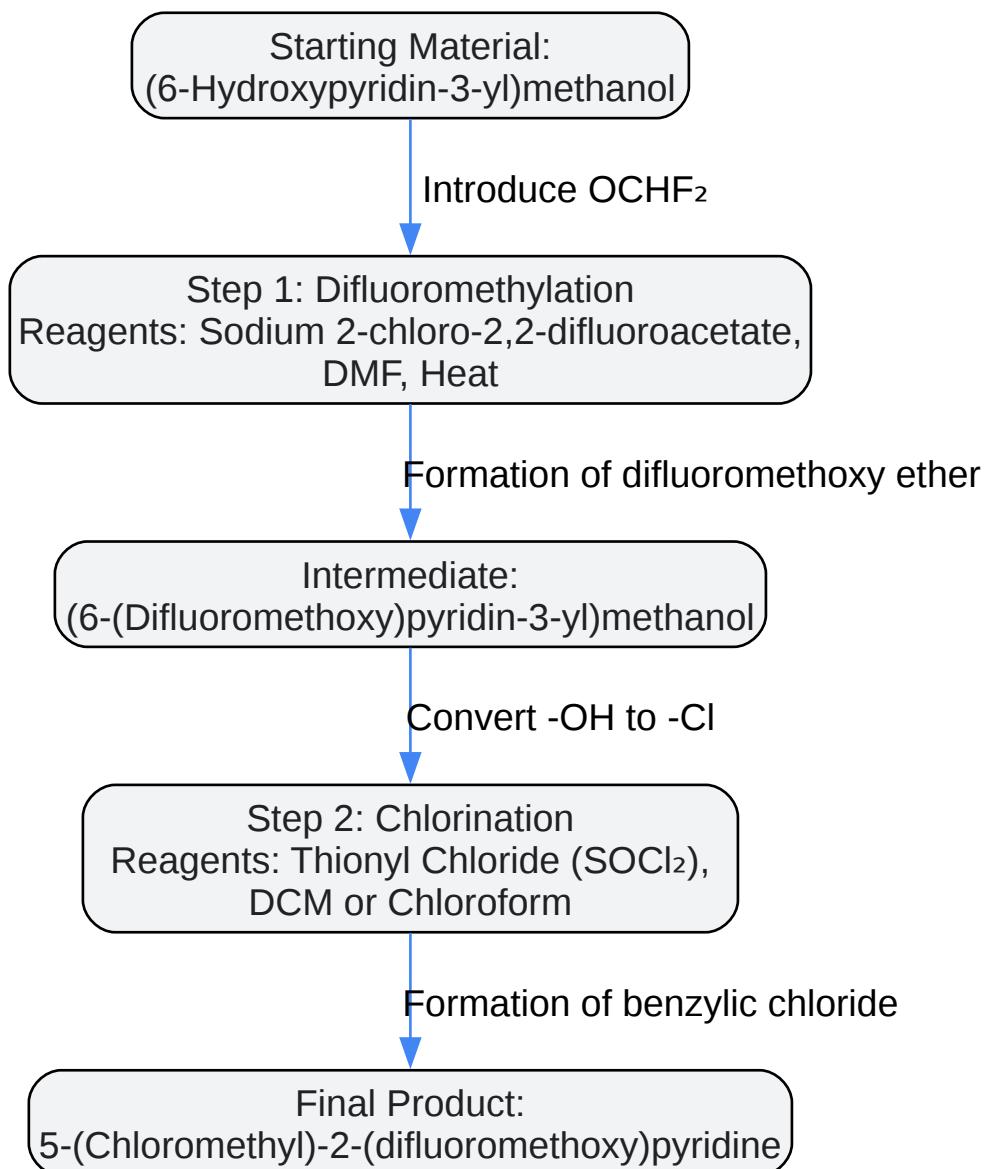
The difluoromethoxy (-OCHF₂) group is a key feature, often employed as a metabolically robust bioisostere of the more common methoxy group, which is prone to O-demethylation by metabolic enzymes.^[3] The introduction of fluorine can significantly alter a molecule's lipophilicity, binding affinity, and bioavailability, making the -OCHF₂ moiety a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.^{[4][5]} Concurrently, the 5-

(chloromethyl) group provides a reliable electrophilic site for nucleophilic substitution, enabling the covalent linkage of the pyridine scaffold to a wide array of other molecular fragments.[2]

This guide provides a comprehensive technical overview of **5-(Chloromethyl)-2-(difluoromethoxy)pyridine**, detailing its properties, a proposed synthetic strategy, core reactivity, and applications, with the goal of empowering researchers to effectively leverage this intermediate in their discovery programs.

Core Physicochemical Properties and Specifications

The fundamental properties of CMDMP are summarized below. This data is essential for planning reactions, ensuring safe handling, and maintaining material integrity.


Property	Value	Source(s)
CAS Number	1211584-92-7	[6][7]
Molecular Formula	C ₇ H ₆ ClF ₂ NO	[6][7][8]
Molecular Weight	193.58 g/mol	[6][7][8]
IUPAC Name	5-(chloromethyl)-2-(difluoromethoxy)pyridine	-
Synonyms	AK132390, SCHEMBL7992234, KS- 00000RGR	[6]
InChI Key	LRDWHNXSPCSVDV- UHFFFAOYSA-N	
Typical Purity	≥95%	[6][9]
Physical State	Not specified; likely a solid or oil at room temp.	[6]
Storage	Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly sealed.	[6][7]

Proposed Synthesis and Mechanistic Rationale

While specific vendor-proprietary synthesis routes for CMDMP are not publicly detailed, a plausible and logical pathway can be constructed from established organofluorine and pyridine chemistry principles. The following proposed synthesis is designed to be a robust and scalable laboratory procedure.

Conceptual Synthetic Workflow

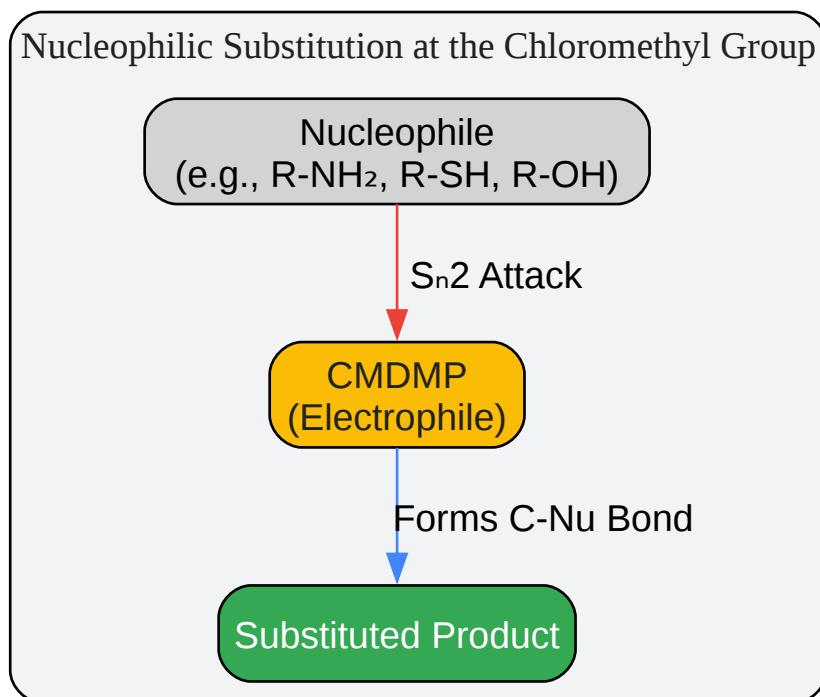
The proposed two-stage synthesis begins with the commercially available (6-hydroxypyridin-3-yl)methanol, proceeding through difluoromethylation followed by chlorination.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of CMDMP.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanol


- Causality: This step selectively introduces the critical difluoromethoxy group. The starting material, (6-hydroxypyridin-3-yl)methanol, provides the necessary hydroxyl groups at both the 2-position (for difluoromethylation) and the 5-position (for later conversion to the chloromethyl group). Using a reagent like sodium 2-chloro-2,2-difluoroacetate in a polar aprotic solvent like DMF is a standard method for generating the difluorocarbene intermediate *in situ*, which then reacts with the phenolic hydroxyl group. The pyridine nitrogen must be protected or the reaction conditions carefully controlled to prevent side reactions.
- To a stirred solution of (6-hydroxypyridin-3-yl)methanol in anhydrous DMF, add sodium 2-chloro-2,2-difluoroacetate.
- Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature sufficient to induce decarboxylation and carbene formation (typically >100 °C).
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, cool the mixture to room temperature and quench by pouring it into water.
- Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to yield the intermediate, (6-(difluoromethoxy)pyridin-3-yl)methanol.

Step 2: Synthesis of **5-(Chloromethyl)-2-(difluoromethoxy)pyridine**

- Causality: This step converts the primary alcohol of the intermediate into the reactive chloromethyl group. Thionyl chloride (SOCl_2) is a classic and highly effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular $\text{S}_{\text{n}}\text{i}$ reaction to yield the alkyl chloride with the expulsion of sulfur dioxide and HCl gas. Using a non-protic solvent like DCM prevents unwanted side reactions.
- Dissolve the purified (6-(difluoromethoxy)pyridin-3-yl)methanol from Step 1 in anhydrous dichloromethane (DCM) and cool the solution in an ice bath ($0\text{ }^{\circ}\text{C}$).
- Slowly add thionyl chloride dropwise to the stirred solution. A small amount of a base like pyridine can be added to scavenge the HCl produced, though it is often not necessary.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
- Monitor the reaction by TLC or LC-MS.
- Once complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with additional DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, **5-(Chloromethyl)-2-(difluoromethoxy)pyridine**. Further purification by chromatography may be performed if necessary.

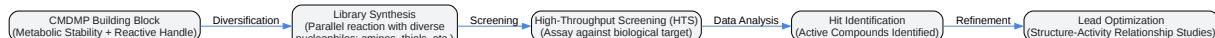
Core Reactivity and Synthetic Applications

The synthetic utility of CMDMP is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for $\text{S}_{\text{n}}2$ reactions. This allows for the facile introduction of a wide range of functionalities.

[Click to download full resolution via product page](#)

Caption: Primary reactivity pathway of CMDMP.

- Reaction with Amines: CMDMP reacts readily with primary or secondary amines to form the corresponding aminomethylpyridine derivatives, a common structural motif in pharmaceuticals.
- Reaction with Thiols: Thiolates are excellent nucleophiles and react efficiently with CMDMP to produce thioethers, which are valuable in both medicinal and materials chemistry.
- Reaction with Alcohols/Phenols: In the presence of a suitable base to generate the alkoxide or phenoxide, CMDMP can be used to form ether linkages.


This versatile reactivity is central to its role as a building block. Researchers can use CMDMP to connect the metabolically stable difluoromethoxy-pyridine core to other pharmacophores or functional groups to build a library of candidate molecules.

Role in Drug Discovery and Agrochemical Development

The structural features of CMDMP make it highly relevant to modern discovery campaigns.

Workflow in Medicinal Chemistry

The incorporation of CMDMP into a drug discovery pipeline follows a logical progression from building block to lead candidate.

[Click to download full resolution via product page](#)

Caption: CMDMP workflow in a drug discovery program.

The difluoromethoxy group is particularly advantageous. It serves as a "metabolic shield," preventing the oxidative degradation that often occurs with simple methoxy groups, thereby potentially increasing the half-life and bioavailability of a drug candidate.^[3] This allows chemists to focus on optimizing the molecule for target potency, knowing that a key metabolic liability has been addressed from the outset.

Relevance in Agrochemicals

Fluorinated pyridine structures are integral to a large number of modern herbicides, fungicides, and insecticides.^{[10][11][12]} The introduction of fluorine atoms often enhances the biological activity and environmental stability of these compounds.^{[2][4]} CMDMP provides a scaffold that combines the proven efficacy of the pyridine core with the beneficial properties of the difluoromethoxy group, making it an attractive starting point for the synthesis of new crop protection agents.

Predicted Analytical Characterization

While experimental spectra should be obtained for confirmation, the expected spectroscopic signatures for CMDMP can be reliably predicted based on its structure.

Technique	Predicted Key Signals and Features
¹ H NMR	CHF ₂ : Triplet, ~6.5-7.5 ppm (due to coupling with two ¹⁹ F nuclei). Pyridine Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm). CH ₂ Cl: Singlet, ~4.5-5.0 ppm.
¹³ C NMR	CHF ₂ : Triplet, ~110-120 ppm (due to strong ¹ JCF coupling). Pyridine Carbons: Five signals in the aromatic/heteroaromatic region (~110-160 ppm). CH ₂ Cl: Signal around ~40-50 ppm.
¹⁹ F NMR	CHF ₂ : Doublet, chemical shift dependent on reference (due to coupling with one ¹ H nucleus).
Mass Spec (EI)	Molecular Ion (M ⁺): Peak at m/z 193 (with characteristic 3:1 isotopic pattern for ³⁵ Cl/ ³⁷ Cl). Key Fragments: Loss of Cl (M-35), loss of CH ₂ Cl (M-49), loss of OCHF ₂ .

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of CMDMP is crucial for laboratory safety.

GHS Hazard Information

Category	Code	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)		
Signal Word	Warning	[6]	
Skin Irritation	H315	Causes skin irritation	[6]
Eye Irritation	H319	Causes serious eye irritation	[6]
Respiratory Irritation	H335	May cause respiratory irritation	[6]

Safe Handling Protocol

- Engineering Controls: Always handle **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** inside a certified chemical fume hood to avoid inhalation of any vapors or dust.[6] Ensure an eyewash station and safety shower are readily accessible.[13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[6]
- Dispensing: Dispense the material carefully, avoiding the generation of dust or aerosols. Keep the container tightly closed when not in use.[6]
- In case of Exposure:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[6]
 - Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
- Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][9]
- Incompatible Materials: Avoid strong oxidizing agents.[6]
- Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]

Conclusion

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is more than a simple intermediate; it is a strategically designed building block that addresses key challenges in modern chemical synthesis. By combining a versatile reactive site with a group known to confer metabolic stability, it provides researchers with a powerful tool to accelerate the development of novel pharmaceuticals and agrochemicals. Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in discovery programs.

References

- The Role of Pyridine Intermediates in Modern Drug Discovery.
- AB441110 | CAS 1211584-92-7. abcr Gute Chemie. [\[Link\]](#)
- US4742060A - Heterocyclic compounds.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+. Cole-Parmer. [\[Link\]](#)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [\[Link\]](#)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [\[Link\]](#)
- 2-Chloro-5-(trifluoromethyl)pyridine. Huimeng Bio-tech. [\[Link\]](#)
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry. [\[Link\]](#)
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. CAS 1211584-92-7 | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine - Synblock [synblock.com]
- 8. AB441110 | CAS 1211584-92-7 – abcr Gute Chemie [abcr.com]
- 9. 1211584-92-7 5-(Chloromethyl)-2-(difluoromethoxy)pyridine AKSci 6964CZ [aksci.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [5-(Chloromethyl)-2-(difluoromethoxy)pyridine CAS 1211584-92-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058768#5-chloromethyl-2-difluoromethoxy-pyridine-cas-1211584-92-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com